3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one
Description
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone backbone and three distinct phenyl substituents. Chalcones are pivotal in organic and medicinal chemistry due to their structural versatility and diverse applications, including anticancer, antimicrobial, and nonlinear optical (NLO) properties . The compound’s unique architecture—featuring a central enone system flanked by aromatic groups—enhances its electronic delocalization, making it a candidate for photophysical studies and bioactive molecule design.
Properties
CAS No. |
6340-15-4 |
|---|---|
Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H20O/c28-27(19-14-21-8-3-1-4-9-21)24-17-15-23(16-18-24)26-13-7-12-25(20-26)22-10-5-2-6-11-22/h1-20H |
InChI Key |
CQHBOHCMFCABTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by combining 4-(3-phenylphenyl)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at room temperature and allowed to stir for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Comparison
Chalcone derivatives are distinguished by substituent patterns on their aryl rings, which dictate their electronic, steric, and functional properties. Below is a structural comparison of the target compound with selected analogs:
Key Observations :
- Halogenated analogs (e.g., Cl/F in ) may exhibit improved metabolic stability and binding affinity in biological systems.
- Electron-donating groups (e.g., dimethylamino in ) increase electron density, favoring charge-transfer interactions.
Key Observations :
- Yields vary based on substituent reactivity. Electron-deficient aldehydes (e.g., nitro ) may require harsher conditions.
- Heterocyclic substituents (e.g., imidazole in ) are compatible with mild base conditions.
Physicochemical Properties
Substituents significantly influence melting points, solubility, and crystallinity:
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) reduce solubility in polar solvents.
- Crystallinity is critical for structure elucidation (e.g., SC-XRD in ).
Key Observations :
- MAO inhibition correlates with electron-donating substituents (e.g., dimethylamino) .
- NLO performance is enhanced by extended conjugation (e.g., trifluoromethyl ).
Biological Activity
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one, also known as (Z)-3-phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula :
- CAS Number : 111410-41-4
Its structure consists of a phenyl group attached to a propene chain, with another phenyl group substituted at the para position. This structural configuration is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under specific conditions to yield the desired product. The details of this synthetic route can vary based on the desired purity and yield.
Antiviral Activity
Research indicates that derivatives of phenylpropene compounds exhibit notable antiviral properties. For instance, studies have shown that similar compounds can inhibit viruses such as HIV and other pathogens. A study investigating various derivatives found that certain modifications in the structure led to enhanced antiviral efficacy against specific viral strains, including moderate protection against Coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) .
Antibacterial and Antifungal Properties
In addition to antiviral activity, several studies have explored the antibacterial and antifungal properties of phenyl-substituted compounds. The antibacterial activity was assessed through in vitro tests against various bacterial strains, revealing significant inhibitory effects on gram-positive and gram-negative bacteria. Furthermore, antifungal assays demonstrated effectiveness against common fungal pathogens .
Case Studies
Study 1: Antiviral Screening
In a comprehensive screening of 13 alkyl derivatives related to 3-phenylpiperidine, it was found that compounds with similar structural motifs demonstrated significant antiviral activity. The benzyl and fluorophenyl derivatives specifically showed moderate protection against CVB-2 and HSV-1, with cytotoxic concentrations (CC50) ranging from 54 μM to 92 μM in Vero cells .
Study 2: Structure-Activity Relationship (SAR)
A detailed analysis of structure–activity relationships indicated that modifications in the phenolic groups could enhance biological efficacy. The presence of electron-withdrawing groups or additional aromatic rings often correlated with increased antiviral potency. This suggests that further exploration into the SAR could yield more potent derivatives .
Comparative Table of Biological Activities
| Compound | Antiviral Activity | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Moderate against CVB-2 and HSV-1 | Significant against gram-positive bacteria | Effective against Candida species |
| Related Derivative A | High | Moderate | Low |
| Related Derivative B | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
